5-Phenylpyrimidine-2-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry and Pyrimidine (B1678525) Frameworks
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. nih.gov Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural basis for a multitude of biologically active molecules. nih.govorientjchem.org
The pyrimidine framework, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of this field. wjarr.com This fundamental structure is integral to life itself, forming the core of nucleobases such as cytosine, thym, and uracil, which are essential building blocks of DNA and RNA. juniperpublishers.comresearchgate.net
5-Phenylpyrimidine-2-carboxylic acid is a derivative of this critical framework. Its structure is characterized by a stable pyrimidine ring, with a phenyl group (a six-carbon aromatic ring) attached at the 5th position and a carboxylic acid functional group (-COOH) at the 2nd position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a versatile building block in organic synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 85386-20-5 lab-chemicals.com |
| Molecular Formula | C₁₁H₈N₂O₂ lab-chemicals.com |
| Molecular Weight | 200.19 g/mol lab-chemicals.com |
| Purity | 95% lab-chemicals.com |
This table presents key chemical identifiers and properties for this compound.
Significance of Pyrimidine Carboxylic Acids in Medicinal Chemistry and Biology
The incorporation of a carboxylic acid group onto the pyrimidine scaffold gives rise to the class of pyrimidine carboxylic acids, which are of significant interest in medicinal chemistry. The pyrimidine nucleus itself is associated with a vast spectrum of biological activities, and the addition of a carboxylic acid moiety can further enhance or modify these properties. ontosight.ai
Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including:
Anticancer: Many pyrimidine analogs, like 5-fluorouracil, are established anticancer drugs. jacsdirectory.com The pyrimidine core can interfere with nucleic acid synthesis, a critical pathway for rapidly dividing cancer cells. mdpi.com
Antimicrobial: The pyrimidine scaffold is found in various antibacterial and antifungal agents. orientjchem.orgwjarr.com
Antiviral: Pyrimidine derivatives are crucial in antiviral therapy, including treatments for HIV. jacsdirectory.com
Anti-inflammatory: Certain pyrimidine-based compounds have shown potent anti-inflammatory activity. pharmatutor.org
Cardiovascular: Some derivatives are used as antihypertensive agents. juniperpublishers.com
The carboxylic acid group can influence a molecule's solubility, ability to form hydrogen bonds, and interaction with biological targets like enzymes and receptors, making pyrimidine carboxylic acids a fertile ground for drug discovery. ontosight.aipharmatutor.org For instance, antimony complexes developed from 4-pyrimidine carboxylic acid have demonstrated superior anticancer properties compared to other organic antimony derivatives. mdpi.com
Overview of Research Trajectories for this compound and its Analogues
Research involving this compound and its analogues primarily focuses on leveraging its structure as a scaffold to synthesize more complex molecules with specific biological activities. The synthetic versatility of the pyrimidine ring allows for extensive modification. researchgate.net
Current research directions include:
Synthesis of Novel Derivatives: Chemists are actively developing new methods to create derivatives of phenylpyrimidine structures. Common strategies involve reactions like Suzuki coupling, where different aryl groups can be introduced to modify the molecule's properties. nih.gov Research has shown the successful synthesis of various 2-phenylpyrimidine (B3000279) derivatives to explore their potential as antifungal agents targeting the CYP51 enzyme. nih.gov
Development of Kinase Inhibitors: The phenylaminopyrimidine structure is a key component in many kinase inhibitors used in cancer therapy. Researchers are creating analogues by introducing different functional groups to the pyrimidine and phenyl rings to discover more potent and selective inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor). nih.gov
Structure-Activity Relationship (SAR) Studies: A significant area of research involves synthesizing a library of analogues where specific parts of the this compound structure are systematically altered. These new compounds are then tested to determine how the structural changes affect their biological activity. This process helps in designing molecules with enhanced efficacy and better pharmacological profiles. mdpi.com For example, studies on 2,4-di(arylamino)pyrimidine derivatives have been conducted to create EGFR kinase inhibitors. mdpi.com
The research trajectory indicates that this compound is valued more as a versatile starting material and structural motif than as an end-product itself. Its derivatives are being explored for a wide range of therapeutic areas, particularly in oncology and infectious diseases, underscoring the enduring importance of the pyrimidine framework in medicinal chemistry. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDVYAPHBZSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345951 | |
| Record name | 5-phenylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-20-5 | |
| Record name | 5-Phenyl-2-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85386-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 5 Phenylpyrimidine 2 Carboxylic Acid
Direct Synthesis Approaches for 5-Phenylpyrimidine-2-carboxylic Acid
The direct synthesis of this compound often involves the initial preparation of a more stable derivative, such as an ester, which is subsequently hydrolyzed to the final carboxylic acid. Methodologies in this area concentrate on optimizing reaction conditions to maximize yield and regioselectivity, and on the careful selection of foundational starting materials.
Optimized Reaction Conditions and Yield Enhancements
While methods for the direct synthesis of the parent acid are not extensively detailed, analogous reactions provide insight into effective optimization strategies. For instance, the synthesis of related pyrimidine-4-carboxylic acid esters has been achieved with high regioselectivity using a Minisci-type homolytic alkoxycarbonylation. ucla.edu Optimization of this radical chemistry approach highlights key parameters that can be adapted for similar syntheses. The use of a biphasic solvent system, such as toluene-water, helps to minimize polysubstitution. Furthermore, the addition of a co-solvent like acetic acid can significantly improve conversion rates by enhancing the solubility of radical precursors. ucla.edu The reaction is typically mediated by a redox initiator, demonstrating the importance of catalyst selection in driving the reaction toward the desired product. ucla.edu
Table 1: Example of Optimized Conditions for a Minisci-type Synthesis of a Pyrimidine (B1678525) Carboxylic Acid Ester Derivative
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Solvent System | Toluene-Water (biphasic) | High selectivity for the desired position | ucla.edu |
| Catalyst | Fe(II)-mediated redox decomposition | Generation of the alkoxycarbonyl radical | ucla.edu |
| Co-solvent | Acetic Acid | Increased conversion rate (up to 100%) and yield (75%) | ucla.edu |
| Reactant | 5-Halopyrimidine | Starting material for substitution | ucla.edu |
Precursor Chemistry and Starting Material Selection
The construction of the 5-phenylpyrimidine (B189523) core relies on the fundamental principle of combining a nitrogen-carbon-nitrogen (N-C-N) fragment with a three-carbon (C-C-C) fragment.
N-C-N Fragment : To introduce the phenyl group at the C2 position, benzamidine (B55565) or its salts are the logical choice for the N-C-N synthon.
C-C-C Fragment : The three-carbon precursor must contain the necessary functionality to form the pyrimidine ring and ultimately yield the carboxylic acid at the C2 position (or a precursor group at the corresponding position in the final ring structure). A versatile approach involves the use of a pre-functionalized C3 synthon, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reagent has been shown to react effectively with various amidinium salts to afford 2-substituted pyrimidine-5-carboxylic esters, illustrating a viable strategy for constructing the pyrimidine ring with predetermined substituents. organic-chemistry.org
Derivatization Strategies for this compound Analogues
Derivatization strategies are essential for creating analogues of this compound to explore structure-activity relationships. These methods include foundational condensation reactions, modifications of existing functional groups, and the construction of more complex fused heterocyclic systems.
Condensation Reactions in Pyrimidine Core Formation
Cyclocondensation reactions are a cornerstone of pyrimidine synthesis and are widely used to create a variety of analogues. These reactions assemble the heterocyclic core from multiple smaller components in a single step. A notable example is the pseudo five-component reaction, which can involve a [C-C+C+N+C+N] multicomponent cyclocondensation between a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) to yield highly substituted pyrimidines. mdpi.com This type of multicomponent strategy allows for significant structural diversity in the resulting pyrimidine core, providing a powerful tool for generating libraries of analogues. mdpi.com
Functional Group Interconversions and Hydrolysis Pathways
Once the 5-phenylpyrimidine core is formed, functional group interconversions (FGIs) provide a direct route to various analogues.
Hydrolysis to Carboxylic Acid : The most direct route to the target compound involves the hydrolysis of a precursor ester or nitrile at the C2 position. This transformation can be achieved under both alkaline (e.g., NaOH, LiOH) and acidic (e.g., HCl) conditions. nih.gov However, care must be taken as harsh conditions, particularly acidic ones, can sometimes lead to decarboxylation, resulting in the loss of the carboxyl group. nih.gov
Derivatization of the Carboxylic Acid : The carboxylic acid group of the target molecule is itself a versatile handle for further derivatization. For instance, it can be converted into a wide range of amides through coupling reactions with various amines. These reactions are often facilitated by peptide coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (PyBop), to ensure high yields. nih.gov
Modification of Precursor Functional Groups : Other functional groups on the pyrimidine ring can also be modified. For example, an ester group, such as in ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate, can be reduced to a primary alcohol (a hydroxymethyl group) using a strong reducing agent like lithium aluminium hydride (LiAlH₄). mdpi.com
Table 2: Examples of Functional Group Interconversions for Pyrimidine Derivatives
| Starting Material | Reagent(s) | Product Functional Group | Reaction Type | Source |
|---|---|---|---|---|
| Pyrimidine-2-carboxylate ester | NaOH or HCl | Carboxylic acid | Hydrolysis | nih.gov |
| Pyrimidine-2-carboxylic acid | Amine, PyBop, DMAP | Carboxamide | Amide Coupling | nih.gov |
| Pyrimidine-5-carboxylate ester | LiAlH₄ | Hydroxymethyl | Reduction | mdpi.com |
Ring Closure Reactions for Fused Systems
The 5-phenylpyrimidine scaffold can serve as a foundation for constructing fused heterocyclic systems, leading to more complex molecular architectures. This is typically achieved by introducing appropriate functional groups onto the pyrimidine ring that can then participate in an intramolecular ring-closing reaction.
Synthesis of Pyrrolo[2,3-d]pyrimidines : This fused system, also known as a deazapurine, can be synthesized from an aminopyrimidine precursor. benthamdirect.com A general strategy involves the cyclization of a pyrrole (B145914) ring onto the existing pyrimidine core. benthamdirect.comresearchgate.net For example, a cascade annulation of a 6-aminopyrimidine derivative with other reagents in the presence of an iodine/DMSO system can afford pyrrolo[2,3-d]pyrimidine structures in high yields. nih.gov
Synthesis of Pyrimido[4,5-d]pyrimidines : Fusing a second pyrimidine ring onto the first creates the pyrimido[4,5-d]pyrimidine (B13093195) system. A common synthetic route starts with a functionalized 6-aminouracil (B15529) derivative (a type of aminopyrimidine). A key step in this pathway is a hydrazine-induced cyclization reaction, which effectively forms the second fused pyrimidine ring. nih.gov This approach allows for the synthesis of a diverse set of tetrasubstituted derivatives. nih.gov
Parallel Synthesis Techniques for Library Generation
Parallel synthesis has become an indispensable tool in drug discovery and materials science for the rapid generation of large numbers of structurally related compounds, known as libraries. nih.gov For derivatives of this compound, both solution-phase and solid-phase parallel synthesis strategies have been employed to create diverse libraries for high-throughput screening.
Solution-phase parallel synthesis offers the advantage of reaction homogeneity and can lead to good yields of the target compounds in larger quantities. nih.govacs.org This approach often utilizes automated platforms with 24-well or 96-well reaction blocks for efficient execution of multiple reactions simultaneously. nih.govacs.orgnih.gov A common strategy involves the synthesis of a central pyrimidine carboxylic acid core, which is then diversified through parallel amidation or esterification reactions with a variety of amines or alcohols. mdpi.comresearchgate.net For instance, a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared by the parallel amidation of the corresponding carboxylic acids with a series of aliphatic amines. mdpi.comresearchgate.net
Solid-phase synthesis, while sometimes offering lower yields on a per-reaction basis, simplifies purification as excess reagents and byproducts can be washed away from the resin-bound product. nih.gov This technique is particularly well-suited for the generation of large and highly diverse combinatorial libraries. nih.gov DNA-encoded libraries (DELs) based on pyrimidine scaffolds have also been constructed, allowing for the synthesis and screening of millions of compounds. nih.gov In a typical solid-phase approach, a pyrimidine core is attached to a solid support, followed by sequential reactions to introduce diversity at various positions on the pyrimidine ring.
A key aspect of library generation is the selection of diverse and readily available building blocks to maximize the chemical space explored. rsc.org Chemoinformatic tools are often used to select building blocks that ensure the final library has a wide range of physicochemical properties. rsc.org
Table 1: Comparison of Parallel Synthesis Techniques for Pyrimidine Libraries
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Reaction Medium | Homogeneous solution | Heterogeneous (solid support) |
| Purification | Requires chromatographic purification | Simplified wash-based purification |
| Scale | Can be scaled to produce larger quantities per compound | Typically smaller scale per compound |
| Throughput | High, often automated | Very high, suitable for large libraries |
| Library Type | Focused or diverse libraries | Highly diverse combinatorial libraries |
Post-Synthetic Modifications and Substituent Introduction
Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups and substituents onto a pre-formed molecular scaffold. nih.gov This approach is particularly valuable when the desired functional groups are not compatible with the initial ring-forming reactions. For the this compound core, PSM can be used to introduce a wide array of substituents, further expanding the accessible chemical diversity.
One innovative approach to pyrimidine diversification is a "deconstruction-reconstruction" strategy. nih.gov In this method, a pyrimidine is converted to its corresponding N-arylpyrimidinium salt, which is then cleaved to form an iminoenamine building block. This intermediate can then be used in various heterocycle-forming reactions to introduce new substituents and even transform the pyrimidine core into other heterocyclic systems. nih.gov For example, this strategy allows for the functionalization at the C2 and C5 positions of the pyrimidine ring. nih.gov
Another common PSM technique involves the modification of existing functional groups. For instance, the carboxylic acid group at the 2-position of this compound can be readily converted into amides, esters, and other derivatives using standard coupling chemistries. rsc.org Similarly, if other functional groups are present on the pyrimidine ring or the phenyl substituent, they can be manipulated to introduce further diversity. For example, a nitro group can be reduced to an amine, which can then be acylated, sulfonylated, or undergo reductive amination. nih.gov
The introduction of substituents can also be achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction, on halogenated pyrimidine precursors. This allows for the introduction of various aryl and heteroaryl groups.
Table 2: Examples of Post-Synthetic Modifications on the Pyrimidine Core
| Modification Type | Reagents and Conditions | Functional Group Introduced |
| Amide Coupling | Carboxylic acid, amine, coupling agent (e.g., HATU) | Amide |
| Esterification | Carboxylic acid, alcohol, acid catalyst | Ester |
| Deconstruction-Reconstruction | Aniline, triflic anhydride; then nucleophile and amidine | Various substituents at C2 and C5 |
| Nitro Reduction | H₂, Pd/C | Amine |
| Suzuki-Miyaura Coupling | Halogenated pyrimidine, boronic acid, Pd catalyst | Aryl or heteroaryl group |
Mechanistic Elucidation of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. The formation of the pyrimidine ring itself is often the most mechanistically complex step.
One of the classical methods for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound. slideshare.netslideshare.net The mechanism generally proceeds through a series of protonation, nucleophilic attack, dehydration, and deprotonation steps to form the heterocyclic ring. slideshare.net Computational studies have been employed to investigate the reaction pathways and identify the most stable transition states in Pinner-type pyrimidine syntheses. researchgate.net
The decarboxylation of pyrimidine-2-carboxylic acids has also been the subject of mechanistic studies. The kinetics of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution suggest a Hammick-type mechanism. cdnsciencepub.com In this proposed mechanism, the monoprotonated pyrimidine-2-carboxylic acid loses carbon dioxide to form a stabilized ylide intermediate, which is then rapidly converted to pyrimidine. cdnsciencepub.com The presence of the second nitrogen atom in the pyrimidine ring, acting as an electron-withdrawing group, has a significant effect on the rate of decarboxylation. cdnsciencepub.com
Modern synthetic methods for pyrimidine derivatives often involve metal-catalyzed reactions. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of polysubstituted pyrimidines. The proposed mechanisms for these reactions can involve the formation of key intermediates such as propargyl cations or azazirconacyclopentadienes, which then react with other components to complete the pyrimidine ring. mdpi.com The reaction pathways in these catalyzed processes are often complex and can involve a cascade of reactions, including cycloadditions and redox steps. mdpi.com
Industrial and Laboratory Scalability of Synthetic Protocols
The scalability of a synthetic protocol is a critical consideration for the practical application of a compound, particularly in the pharmaceutical and agrochemical industries. chemimpex.com For this compound, the scalability of its synthesis depends on factors such as the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of purification of the final product.
For laboratory-scale synthesis, methods that offer high yields and purity with straightforward purification, such as crystallization, are often preferred. acs.org Solution-phase parallel synthesis can be readily scaled up to produce gram quantities of individual compounds for further studies. scispace.com
On an industrial scale, the focus shifts to cost-effectiveness, process safety, and environmental impact. google.com Processes that utilize inexpensive and readily available starting materials are highly desirable. For example, syntheses that start from simple, commercially available building blocks are generally more scalable than those requiring complex, multi-step preparations of starting materials.
The choice of reagents and solvents is also critical for large-scale production. The use of hazardous or expensive reagents and solvents is often avoided. Furthermore, the ability to recycle unreacted starting materials and byproducts is an important aspect of a green and cost-effective industrial process. google.com
Purification on an industrial scale often relies on crystallization or distillation rather than chromatography, which is generally not economically viable for large quantities. Therefore, synthetic routes that produce a crude product of high purity are advantageous. The development of a robust and scalable process often involves significant process optimization to control reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality and yield. google.com While specific industrial-scale synthesis of this compound is not widely published, the principles applied to the large-scale production of other heterocyclic carboxylic acids, such as pyridine (B92270) carboxylic acids, would be relevant. google.com
Table 3: Factors Affecting the Scalability of Synthetic Protocols
| Factor | Laboratory Scale Considerations | Industrial Scale Considerations |
| Starting Materials | Availability from chemical suppliers | Cost, availability in bulk, and safety |
| Reaction Conditions | High yield, selectivity, ease of execution | Safety, energy efficiency, process control |
| Reagents and Solvents | Effectiveness and availability | Cost, safety, environmental impact, recyclability |
| Purification | Chromatography, crystallization | Crystallization, distillation, extraction |
| Throughput | Milligram to gram scale | Kilogram to ton scale |
| Cost | Less critical | A primary driver of process development |
Advanced Characterization Techniques and Structural Elucidation of 5 Phenylpyrimidine 2 Carboxylic Acid
Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is fundamental to the characterization of novel or synthesized chemical compounds. For 5-phenylpyrimidine-2-carboxylic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable.
NMR spectroscopy is a powerful tool that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The acidic proton of the carboxylic acid group is typically the most deshielded, appearing as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. libretexts.org The protons of the phenyl group will likely appear as a multiplet in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the pyrimidine (B1678525) ring are also expected in the aromatic region, with their exact chemical shifts influenced by the electronic effects of the phenyl and carboxylic acid substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~8.5 - 9.5 | Singlet | 2H | Pyrimidine-H (4,6) |
Note: The predicted values are based on typical chemical shifts for similar functional groups and aromatic systems.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between 160 and 185 ppm. libretexts.org The carbons of the phenyl and pyrimidine rings will appear in the aromatic region, generally between 120 and 160 ppm. The specific chemical shifts of the pyrimidine carbons will be influenced by the nitrogen atoms and the substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 - 175 | C=O (Carboxylic Acid) |
| ~155 - 165 | C2-Pyrimidine |
| ~150 - 160 | C4, C6-Pyrimidine |
| ~135 - 145 | C5-Pyrimidine |
Note: The predicted values are based on typical chemical shifts for similar functional groups and aromatic systems.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight. For C₁₁H₈N₂O₂, the expected molecular weight is approximately 200.19 g/mol . biosynth.com Fragmentation patterns can also provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgyoutube.com
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 200 | [M]⁺ (Molecular Ion) |
| 183 | [M-OH]⁺ |
| 155 | [M-COOH]⁺ |
| 128 | [C₁₀H₈]⁺ (Naphthalene fragment) |
| 102 | [C₆H₅CN]⁺ (Benzonitrile fragment) |
Note: Fragmentation is predictive and based on common fragmentation patterns of aromatic carboxylic acids.
Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, measure the vibrations of bonds within a molecule, which are quantized.
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. echemi.com Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phenyl and pyrimidine rings will likely be observed in the 1400-1600 cm⁻¹ region.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |
| ~3100 | Medium | Aromatic C-H Stretch |
| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| 1400-1600 | Medium-Strong | C=C and C=N Stretch (Aromatic Rings) |
| 1200-1300 | Medium | C-O Stretch |
Note: The predicted values are based on typical IR absorption frequencies for the respective functional groups.
Vibrational Spectroscopy
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structural features. For this compound, the spectrum is a composite of vibrations from the pyrimidine ring, the phenyl substituent, and the carboxylic acid group.
Expected Vibrational Modes: While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the expected vibrational modes can be inferred from studies on related compounds like pyrimidine, pyridine (B92270), and substituted carboxylic acids. nih.goviosrjournals.org
Pyrimidine and Phenyl Ring Vibrations: The spectrum is expected to be dominated by ring stretching and breathing modes. Aromatic C-C stretching vibrations typically appear in the 1350-1600 cm⁻¹ region. iosrjournals.org C-H stretching modes of both the phenyl and pyrimidine rings are anticipated above 3000 cm⁻¹. The substitution pattern influences the exact position and intensity of these peaks. For instance, dative bonding to the pyrimidine nitrogen, as seen in pyridine-borane complexes, can cause significant shifts to higher frequencies, which is correlated with charge transfer. nih.gov
Carboxylic Acid Vibrations: The carboxylic acid group introduces several characteristic vibrations. The most prominent is the C=O stretching mode, typically found in the 1680-1740 cm⁻¹ range for dimeric forms stabilized by hydrogen bonding. The in-plane O-H bending and C-O stretching modes are often coupled and appear in the 1200-1440 cm⁻¹ region. rsc.org Low-frequency modes corresponding to the torsion of the COOH group are also expected. iosrjournals.org
The combination of these vibrational signatures allows for a comprehensive structural analysis, confirming the presence of all key functional groups within the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad, due to H-bonding) |
| Carboxylic Acid | C=O Stretch | 1680-1740 |
| Phenyl/Pyrimidine Rings | C-H Stretch | 3000-3100 |
| Phenyl/Pyrimidine Rings | C=C/C=N Ring Stretch | 1350-1600 |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1200-1440 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula is C₁₁H₈N₂O₂.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the elements. This provides a benchmark against which experimental results are compared to confirm the purity and identity of a synthesized sample.
| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 65.99% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.03% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.98% |
| Total | 200.197 | 100.00% |
Experimental values obtained from combustion analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical percentages provide strong evidence for the stoichiometric purity of the compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single-Crystal X-ray Diffraction Analysis
While a specific single-crystal X-ray diffraction study for this compound was not identified in the available literature, analysis of related structures, such as other pyrimidine derivatives, provides insight into the expected crystallographic parameters. mdpi.comtandfonline.com For example, a co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid was found to crystallize in the triclinic system with space group P-1. tandfonline.com The determination of the crystal system, space group, and unit cell dimensions for this compound would be the first step in a complete structural elucidation. This analysis would precisely define the molecular geometry, including bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic rings and the orientation of the carboxylic acid group relative to the pyrimidine ring.
Investigation of Crystal Packing and Intermolecular Interactions
The solid-state architecture of molecular crystals is governed by a network of non-covalent interactions. For this compound, several key interactions are expected to direct its crystal packing.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules would form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties, creating a robust R²₂(8) ring motif. acs.org This is a very common and stable synthon in carboxylic acid crystal structures. tandfonline.com Additionally, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, potentially interacting with weaker C-H donors or participating in more complex networks if co-formers are present. tandfonline.comnih.gov
Polymorphism Studies of Pyrimidine Carboxylic Acids
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. The study of polymorphism is crucial in materials science and pharmaceuticals. In the context of pyrimidine carboxylic acids and related compounds, polymorphism often arises from competition between different possible hydrogen-bonding synthons. acs.org
For molecules containing both a carboxylic acid and a pyridine-like nitrogen (such as in pyrimidine), there is often competition between the formation of a carboxylic acid dimer (acid···acid synthon) and a hydrogen bond between the carboxylic acid and the ring nitrogen (acid···pyridine synthon). acs.org The outcome can be influenced by crystallization conditions, leading to different polymorphic forms. Studies on co-crystals of carboxylic acids with pyridine-containing molecules have shown that the relative acidity and basicity (ΔpKa) of the components can predict whether a neutral co-crystal or a molecular salt (formed via proton transfer) will be generated. acs.orgrsc.org This principle highlights the subtle energetic balance that dictates which supramolecular interactions and, consequently, which crystal packing arrangement will be adopted.
Computational Chemistry and Theoretical Studies on 5 Phenylpyrimidine 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy and computational cost. It is widely used to predict the properties of molecules based on their electron density.
Geometry optimization using DFT seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its ground-state equilibrium geometry. This process minimizes the energy of the molecule with respect to its atomic coordinates. From this optimized structure, a wealth of information about the molecule's electronic properties can be derived. Key parameters include bond lengths, bond angles, and dihedral angles.
Furthermore, electronic structure analysis provides insights into the molecule's reactivity and kinetic stability through the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability. Molecular Electrostatic Potential (MEP) maps are also calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for 5-Phenylpyrimidine-2-carboxylic Acid This table is for illustrative purposes only, as specific literature data was not found.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(5)-C(phenyl) | ~1.49 Å |
| Bond Length | C(2)-C(carboxyl) | ~1.50 Å |
| Bond Angle | N(1)-C(2)-N(3) | ~116° |
| Dihedral Angle | N(1)-C(5)-C(phenyl)-C(phenyl) | ~35° |
DFT calculations are highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. scielo.org.mx These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mx Theoretical prediction of ¹H and ¹³C NMR spectra helps in the structural elucidation of the molecule and the assignment of experimental chemical shifts.
Although this is a common application of DFT for compounds of pharmaceutical interest, a dedicated computational study reporting the predicted IR, Raman, and NMR spectra for this compound could not be located in the reviewed literature.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific literature data was not found.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| C=O Stretch (Carboxylic Acid) | ~1750 | IR, Raman |
| O-H Stretch (Carboxylic Acid) | ~3400 | IR |
| C=N Stretch (Pyrimidine) | ~1580 | IR, Raman |
| C-H Stretch (Aromatic) | ~3100 | IR, Raman |
The aromaticity of the phenyl and pyrimidine (B1678525) rings in this compound can be quantified using various computational indices. The Nucleus-Independent Chemical Shift (NICS) is a popular method, where the magnetic shielding is calculated at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity. Another common geometric index is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system. Ring current analysis visually represents the flow of electrons within the cyclic systems under an external magnetic field, providing a more detailed picture of electron delocalization. Publicly accessible research specifically reporting these aromaticity indices for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models rely on molecular descriptors, which are numerical representations of molecular properties (e.g., steric, electronic, hydrophobic).
To develop a QSAR model relevant to this compound, it would need to be included in a dataset of structurally similar compounds with measured biological activity against a specific target. The resulting model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds. While QSAR studies have been conducted on various pyrimidine derivatives nih.gov, a specific study that includes this compound within its training or test set was not found.
Table 3: Example of Molecular Descriptors Used in QSAR Studies This table lists common descriptors but is not based on a specific study of this compound.
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |
| Steric | Molecular Weight, Molar Refractivity | Size, Shape |
| Topological | Wiener Index, Kier & Hall Indices | Molecular Connectivity |
| Hydrophobic | LogP | Lipophilicity |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule in the active site of a protein. researchgate.net
A docking study of this compound would involve placing the molecule into the binding pocket of a specific protein target and scoring the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results would provide a plausible binding hypothesis, identifying key amino acid residues involved in the interaction and a predicted binding energy. While docking studies have been performed on many phenylpyrimidine derivatives against various targets like kinases nih.govnih.govnih.gov, a study detailing the specific molecular docking of this compound into a defined biological target is not present in the available literature.
Table 4: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes only, as specific literature data was not found.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase X | -8.5 | Lys72 | Hydrogen Bond (Carboxylate) |
| Phe159 | π-π Stacking (Phenyl Ring) |
Theoretical Insights into Reaction Mechanisms and Selectivity
Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies focusing on the reaction mechanisms and selectivity of this compound. While computational studies have been conducted on related pyrimidine structures and general reaction types such as decarboxylation, this specific molecule has not been the subject of dedicated theoretical investigation into its reaction pathways.
Research in the broader field of pyrimidine chemistry often employs Density Functional Theory (DFT) and other computational methods to understand reactivity, predict reaction outcomes, and elucidate mechanisms. These studies can provide insights into aspects like:
Protonation and Acidity (pKa): Theoretical calculations can predict the most likely sites of protonation and determine the acidity constants of different protons within a molecule, which is fundamental to understanding its behavior in acid- or base-catalyzed reactions.
Reaction Barriers: Computational chemistry is used to calculate the energy barriers for potential reaction pathways, helping to determine the most favorable mechanism. For instance, in a decarboxylation reaction, the energy profile for the removal of CO2 can be modeled.
Regio- and Stereoselectivity: When a reaction can lead to multiple products, theoretical models can help predict which isomer is more likely to form by comparing the transition state energies for each pathway.
However, without specific studies on this compound, any discussion of its reaction mechanisms or selectivity would be speculative and fall outside the scope of reporting established research findings. The generation of detailed data tables or specific research findings, as requested, is not possible in the absence of published theoretical work on this compound.
Further computational research would be necessary to provide theoretical insights into the reaction mechanisms and selectivity pertinent to this compound.
Biological Activities and Pharmacological Investigations of 5 Phenylpyrimidine 2 Carboxylic Acid
Antimicrobial Activity Assessment
The pyrimidine (B1678525) nucleus is a core component of many compounds exhibiting a wide range of antimicrobial properties. Derivatives of phenylpyrimidine carboxylic acid have been explored for their efficacy against various pathogens, including bacteria, fungi, and viruses.
Derivatives of pyrimidine and fused pyrimidine systems have demonstrated notable antibacterial activity. Studies on related heterocyclic compounds, such as thieno[2,3-d]pyrimidine-6-carboxamides, have shown good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. pensoft.net For instance, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed significant inhibition of these strains. pensoft.net Similarly, other research has pointed to the potential of thiazole (B1198619) derivatives, which can be structurally related to pyrimidines, showing high activity against S. aureus and B. subtilis with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL. kau.edu.sa While these studies were not conducted on 5-Phenylpyrimidine-2-carboxylic acid itself, they suggest that the broader structural class has potential as a source of new antibacterial agents.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| Compound 6d (R = C6H5) | S. aureus | 6.25 |
The antifungal potential of phenylpyrimidine derivatives is a significant area of investigation. A series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as inhibitors of CYP51, a crucial enzyme in fungal cell membrane biosynthesis. nih.gov In these studies, a lead compound, designated C6, exhibited potent efficacy against seven common clinically relevant fungal strains, with performance significantly superior to the first-line antifungal drug fluconazole. nih.gov Other related structures, such as certain aromatic carboxylic acid amides, have also shown considerable antifungal effects against phytopathogenic fungi like Pythium aphanidermatum and Rhizoctonia solani. nih.gov One such compound exhibited EC50 values of 16.75 µg/mL and 19.19 µg/mL against these fungi, respectively. nih.gov
Table 2: Antifungal Activity of a Phenylpyrimidine Derivative (Compound C6)
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | >64 |
| Candida parapsilosis | 16 |
| Candida tropicalis | 32 |
| Candida krusei | 4 |
| Candida glabrata | 2 |
| Cryptococcus neoformans | 1 |
Data sourced from studies on 2-phenylpyrimidine derivatives. nih.gov
The structural framework of pyrimidine is foundational to many antiviral drugs. Research into pyrimidine derivatives has revealed promising activity against a range of viruses. For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com In other studies, derivatives of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one, a related heterocyclic structure, exhibited distinct antiviral activity against Herpes simplex virus (HSV) and vaccinia viruses. nih.govresearchgate.net One compound, in particular, was active against HSV-1, HSV-2, and vaccinia virus replication with an IC50 of 12 µg/mL. nih.gov These findings underscore the potential of the broader phenyl-heterocycle-carboxylic acid scaffold in the development of novel antiviral therapies.
Anticancer and Cytostatic Effects
Pyrimidine analogs are a cornerstone of cancer chemotherapy, primarily due to their ability to interfere with nucleic acid synthesis and induce cell death in rapidly dividing cancer cells.
A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of DNA synthesis. uzh.ch Many of these compounds function as antimetabolites. For instance, fluoropyrimidines, once activated within the cell, can inhibit thymidylate synthase. uzh.ch This enzyme is critical for the synthesis of deoxythymidine triphosphate, an essential precursor for DNA replication. uzh.ch Inhibition leads to a depletion of this precursor, which in turn halts DNA synthesis and causes DNA strand breaks, ultimately leading to cell death. uzh.ch While cancer cells can sometimes utilize salvage pathways to overcome this, targeting pyrimidine de novo synthesis remains a key strategy in cancer therapy. mdpi.com
Phenylpyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Novel cyclin-dependent kinase (CDK) inhibitors based on a pyrrolo[2,3-d]pyrimidine structure have been observed to cause G1 phase cell cycle arrest in human prostate cancer cells (LNCaP). nih.gov This arrest is mediated through the activation of the p53 pathway, leading to the transcriptional activation of p21WAF1/CIP1, which inhibits CDKs. nih.gov Following cell cycle arrest, these compounds can induce apoptosis, or programmed cell death. This is often confirmed by observing DNA fragmentation and the activation of caspases, which are key executioner proteins in the apoptotic pathway. uzh.ch For example, some fluoropyrimidine dimers were found to cause a dramatic S-phase arrest in DU-145 prostate tumor cells, which was followed by apoptosis. uzh.ch The induction of apoptosis is frequently associated with an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. nih.gov
Table 3: Effect of a Pyrrolo[2,3-d]pyrimidine Analog on Cell Cycle Distribution in LNCaP Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control | 58.4 | 29.1 | 12.5 |
Data represents the effects of a related pyrimidine derivative, not this compound itself. nih.gov
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a key target for anticancer drug development. nih.gov Derivatives of the pyrimidine scaffold have been extensively studied as CDK inhibitors.
A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. researchgate.net These compounds were found to directly bind to CDK6 and CDK9, leading to the suppression of their downstream signaling pathways. This inhibition resulted in blocked cell cycle progression and the induction of apoptosis in cancer cells. researchgate.net
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have also shown promise as CDK inhibitors. One such compound, numbered 15 in its respective study, demonstrated potent inhibitory activity against CDK2/cyclin A2 with a half-maximal inhibitory concentration (IC50) value of 0.061 µM. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrimidines, identified compounds 9a and 14g as effective CDK2 inhibitors with IC50 values of 1.630 µM and 0.460 µM, respectively. researchgate.net
Investigations into 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives revealed that many of these compounds exhibited potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The inhibition of these enzymes was found to correlate well with the cytotoxic effects of the compounds on tumor cell lines. nih.gov
| Compound Class/Derivative | Target CDK | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine derivative 15 | CDK2/cyclin A2 | 0.061 |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 |
| Pyrazolo[3,4-b]pyridine derivative 14g | CDK2 | 0.460 |
| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine 59 | CDK6 | 0.0405 |
| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine 59 | CDK9 | 0.0395 |
Efficacy in Cancer Cell Lines and Xenograft Models
The therapeutic potential of this compound derivatives has been further evaluated in various cancer cell lines and in vivo xenograft models. A phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, which is structurally related to the pyrimidine class, demonstrated low micromolar antiproliferative activity across a wide panel of human cancer cell lines. nih.gov In a xenograft model using MDA-MB-435 mammary tumor cells, treatment with this compound resulted in a 73% inhibition of tumor growth. nih.gov
Pyridopyrimidine derivatives have also been assessed for their anticancer effects. One pyrazol-1-yl pyridopyrimidine derivative, compound 5 , was particularly effective against several malignant cell lines, with IC50 values of 9.27 µM in HeLa (cervical cancer), 7.69 µM in MCF-7 (breast cancer), and 5.91 µM in HepG-2 (liver cancer) cells. tandfonline.com Similarly, novel 5-trifluoromethylpyrimidine derivatives have been developed as Epidermal Growth Factor Receptor (EGFR) inhibitors. tandfonline.com Compound 9u from this series showed excellent activity against A549 (lung cancer), MCF-7, and PC-3 (prostate cancer) cells with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively. tandfonline.com
In another study, 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were tested against four tumor cell lines, with several compounds showing potent cytotoxicity with GI50 (50% growth inhibition) values in the low micromolar to submicromolar range. nih.gov The efficacy of these compounds in cell lines was strongly correlated with their ability to inhibit CDK2 and CDK9. nih.gov Furthermore, a dual CDK6/CDK9 inhibitor from the 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine class significantly inhibited tumor growth in a human breast cancer xenograft mouse model. researchgate.net
| Compound/Derivative | Cancer Cell Line | Efficacy (IC50/GI50) | Xenograft Model | Tumor Growth Inhibition |
| Ro 41-4439 | Broad panel | Low µM activity | MDA-MB-435 (mammary) | 73% |
| Pyridopyrimidine derivative 5 | HeLa | 9.27 µM | Not specified | Not specified |
| Pyridopyrimidine derivative 5 | MCF-7 | 7.69 µM | Not specified | Not specified |
| Pyridopyrimidine derivative 5 | HepG-2 | 5.91 µM | Not specified | Not specified |
| 5-Trifluoromethylpyrimidine 9u | A549 | 0.35 µM | Not specified | Not specified |
| 5-Trifluoromethylpyrimidine 9u | MCF-7 | 3.24 µM | Not specified | Not specified |
| 5-Trifluoromethylpyrimidine 9u | PC-3 | 5.12 µM | Not specified | Not specified |
| Phenylpiperazine derivative 3p | A549 | Nanomolar range | Not specified | Induced cessation of tumor growth |
| 5-Chloro-pyrimidine derivative 59 | Not specified | Not specified | Human breast cancer | Significant inhibition |
Enzyme Inhibition and Modulation Studies
Phosphodiesterase (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. lookchem.com Derivatives of 2-phenylpyrimidine have emerged as potent PDE4 inhibitors.
One study identified a 5-carbamoyl-2-phenylpyrimidine derivative with moderate PDE4B inhibitory activity (IC50 = 200 nM). nih.gov Structural modification of this compound led to an N-neopentylacetamide derivative that demonstrated high in vitro PDE4B inhibitory activity with an IC50 of 8.3 nM. nih.gov Another 2-phenylpyrimidine derivative was identified as a selective and potent PDE4B inhibitor with a sub-micromolar IC50 of 0.19 µM and a 10-fold selectivity over the PDE4D isozyme. nih.gov
Further research on fused bicyclic 4-amino-2-phenylpyrimidine derivatives led to the discovery of a 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative with potent PDE4B inhibition (IC50 = 25 nM). researchgate.net Subsequent optimization yielded an N-propylacetamide derivative that was a potent inhibitor of both PDE4B (IC50 = 7.5 nM) and TNF-α production (IC50 = 9.8 nM). researchgate.net Another 2-phenylpyrimidine analogue, compound 21 , showed high inhibitory activity toward PDE4B with an IC50 of 5.5 nM. mdpi.com
| Compound/Derivative Class | Specific Enzyme | IC50 |
| 5-Carbamoyl-2-phenylpyrimidine derivative | PDE4B | 200 nM |
| N-neopentylacetamide derivative | PDE4B | 8.3 nM |
| 2-Arylpyrimidine derivative | PDE4B | 0.19 µM |
| 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivative | PDE4B | 25 nM |
| N-propylacetamide derivative | PDE4B | 7.5 nM |
| 2-Phenylpyrimidine analogue 21 | PDE4B | 5.5 nM |
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout. medchemexpress.com Several derivatives of phenylpyrimidine carboxylic acid have been identified as potent XO inhibitors.
A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were synthesized and found to exhibit submicromolar inhibitory potency. nih.gov The most potent compound in this series, 9b , displayed an IC50 value of 0.132 µM and was determined to be a mixed-type inhibitor of XO. nih.govnih.gov
Another study focused on 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives. nih.gov The most active compound from this series, compound 22 , had an exceptionally low IC50 value of 0.018 µM. nih.gov Research on 2-phenyl-tetrahydrothio-pyrano[4,3-d] pyrimidine derivatives also indicated that carboxy-substituted pyrimidines are beneficial for inhibitory activity against xanthine oxidase. researchgate.net
| Compound/Derivative Class | IC50 | Inhibition Type |
| 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid 9b | 0.132 µM | Mixed-type |
| 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 22 | 0.018 µM | Not specified |
Cyclooxygenase (COX) Inhibition and Anti-inflammatory Responses
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain by producing prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Pyrimidine-based compounds have been investigated as selective COX-2 inhibitors. mdpi.comnih.govresearchgate.netnih.gov
One study reported that pyrano[2,3-d]pyrimidine derivatives potently suppressed COX-2 activity, with two compounds showing IC50 values of 0.04 µM, comparable to the standard drug celecoxib. nih.gov Another investigation of pyrimidine derivatives identified two compounds, L1 and L2 , that exhibited high selectivity towards COX-2 over COX-1, with inhibitory activity comparable to the reference drug meloxicam. mdpi.comnih.gov
Research on pyrazolo[3,4-d]pyrimidine derivatives also identified potent and selective COX-2 inhibitors. bsu.edu.eg Compounds 8a , 10c , and 13c from this series showed COX-2 inhibition percentages of 79.6%, 78.7%, and 78.9%, respectively, at a concentration of 2 µM. bsu.edu.eg Furthermore, pyrimidine-5-carbonitrile derivatives have been designed as COX-2 inhibitors, with one compound containing a sulfonamide phenyl pharmacophore being 780-fold more potent than rofecoxib. mdpi.com
| Compound/Derivative Class | Target | IC50 / % Inhibition |
| Pyrano[2,3-d]pyrimidine derivative 5 | COX-2 | 0.04 µM |
| Pyrano[2,3-d]pyrimidine derivative 6 | COX-2 | 0.04 µM |
| Pyrimidine derivative L1 | COX-2 | Comparable to Meloxicam |
| Pyrimidine derivative L2 | COX-2 | Comparable to Meloxicam |
| Pyrazolo[3,4-d]pyrimidine 8a | COX-2 | 79.6% at 2 µM |
| Pyrazolo[3,4-d]pyrimidine 10c | COX-2 | 78.7% at 2 µM |
| Pyrazolo[3,4-d]pyrimidine 13c | COX-2 | 78.9% at 2 µM |
Other Enzyme-Targeted Interventions
Beyond the well-studied targets of CDKs, PDEs, XO, and COX, derivatives of the phenylpyrimidine structure have shown inhibitory activity against other clinically relevant enzymes.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. tandfonline.commdpi.com Fused pyrimidine systems are recognized as potent EGFR inhibitors. nih.gov A series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors, with compound 9u showing an IC50 value of 0.091 µM against the EGFR kinase. tandfonline.com Another study on pyrimidine-5-carbonitrile derivatives identified compound 10b as the most potent EGFR inhibitor with an IC50 of 8.29 nM. rsc.org
Other Kinase Inhibition: Pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinases, including tyrosine kinases such as PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor). nih.gov Additionally, certain pyridopyrimidine derivatives have been identified as potential inhibitors of Topoisomerase I, another important target in cancer treatment. researchgate.net
Metabolic Enzyme Inhibition: A study on various pyrimidine derivatives demonstrated their inhibitory effects on several metabolic enzymes, including human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase. researchgate.net
| Compound/Derivative Class | Enzyme Target | IC50 |
| 5-Trifluoromethylpyrimidine 9u | EGFR | 0.091 µM |
| Pyrimidine-5-carbonitrile 10b | EGFR | 8.29 nM |
| Pyridopyrimidine derivative | PDGFr/FGFr | Not specified |
| Pyridopyrimidine derivative | Topoisomerase I | Potent inhibition |
| Pyrimidine derivatives | hCA I, hCA II, AChE, BChE, α-glycosidase, Aldose Reductase | nM to µM range |
Immunomodulatory Effects
Derivatives of the phenylpyrimidine core structure have demonstrated notable immunomodulatory and anti-inflammatory activities, primarily through the inhibition of key enzymes and the modulation of cytokine production. These compounds often target components of inflammatory pathways, leading to a reduction in the markers associated with inflammation.
One key area of investigation has been the inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial for regulating inflammation. A 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate inhibitor of PDE4B, with an IC50 value of 200 nM. Further modifications to this structure led to the development of compounds with significantly enhanced potency. For instance, a fused bicyclic lactam derivative, 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one, exhibited excellent inhibitory activity against lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in mouse splenocytes, with an IC50 of 0.21 nM. TNF-α is a critical pro-inflammatory cytokine, and its inhibition is a key mechanism for controlling inflammation.
The anti-inflammatory potential of these compounds has been confirmed in vivo. The aforementioned 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative showed a 41% inhibition of LPS-induced pulmonary neutrophilia in mice at a dose of 1.0 mg/kg, indicating a significant anti-inflammatory effect in a living system. Similarly, other pyrimidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) activity, an enzyme directly involved in the inflammatory process.
Investigations into other related heterocyclic structures further support the potential for these classes of compounds to modulate immune responses. For example, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated a significant decrease in serum TNF-α levels after repeated administration in an LPS-induced systemic inflammation model. It also caused a marked elevation of the anti-inflammatory cytokine TGF-β1. While not a pyrimidine, this research highlights the broader potential of related carboxylic acid-containing heterocyclic compounds to selectively modulate cytokine profiles.
| Compound Derivative | Target/Assay | Activity (IC50/Inhibition) | Source |
|---|---|---|---|
| 5-Carbamoyl-2-phenylpyrimidine derivative 2 | PDE4B Inhibition | 200 nM | |
| N-neopentylacetamide derivative 10f | PDE4B Inhibition | 8.3 nM | |
| 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative 39 | LPS-induced TNF-α production (mouse splenocytes) | 0.21 nM | |
| 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative 39 | LPS-induced pulmonary neutrophilia (mice, 1.0 mg/kg) | 41% inhibition |
Receptor Binding Profiles and Ligand Design
The this compound framework is a versatile scaffold for designing ligands that can bind to a range of biological receptors with high affinity and selectivity. The specific interactions are largely dictated by the nature and position of various substituents on the phenyl and pyrimidine rings.
Molecular docking and X-ray crystallography studies have been instrumental in understanding these interactions. For instance, the X-ray crystal structure of an N-neopentylacetamide derivative bound to the human PDE4B catalytic domain provided critical insights that guided the design of more potent inhibitors. This structural information allowed for the rational design of a fused bicyclic lactam derivative with improved activity. Similarly, docking studies with 2-phenylpyrimidine derivatives targeting the fungal enzyme CYP51 indicated that the 2-phenylpyrimidine fragment enhances stability within the enzyme's hydrophobic cavity.
The scaffold has also been utilized to develop ligands for other targets, such as adenosine receptors (ARs). The design of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles was based on an analysis of dual A1AR/A2AAR antagonists. By strategically modifying the substituents at the R2, R4, and R6 positions, researchers could control the selectivity profile of the ligands. The cyano group at the 5-position was found to increase the acidity of the exocyclic amino group, reinforcing a key double-hydrogen bond interaction with an asparagine residue (Asn6.55) in the receptor and leading to stronger binding.
The design process often involves creating a pharmacophore model based on known active compounds. This model defines the essential spatial arrangement of chemical features required for binding. For VEGFR-2 inhibitors, a design strategy based on the nicotinamide (B372718) scaffold (a bioisostere of pyrimidine) identified four key pharmacophoric features: a head region for hydrogen bonding in the hinge region of the ATP binding domain, a linker segment, a hydrogen-bonding moiety, and a terminal hydrophobic tail. This approach demonstrates how the core heterocyclic structure can be systematically modified to create potent and selective receptor ligands.
Investigation of Structure-Activity Relationships (SAR) and Pharmacophore Mapping
The systematic investigation of how structural modifications affect the biological activity of this compound derivatives is crucial for optimizing their therapeutic properties. Structure-Activity Relationship (SAR) studies, often combined with pharmacophore mapping, provide a framework for rational drug design.
For PDE4B inhibitors based on the 2-phenylpyrimidine scaffold, a five-point pharmacophore model was developed. This model, which yielded a statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model, helps to predict the inhibitory activity of new analogues. The model identifies the key chemical features—such as hydrogen bond donors, acceptors, and hydrophobic regions—and their optimal spatial arrangement for potent inhibition.
SAR analyses have revealed specific trends for different biological activities. In the context of anti-inflammatory properties, it has been noted that substituents on the pyrimidine ring significantly influence activity. For instance, the presence of electron-donating groups has been found to enhance anti-inflammatory effects. In the development of antifungal agents targeting CYP51, three rounds of structural optimization of a 2-phenylpyrimidine compound led to a derivative, Compound C6, with significantly superior efficacy against several fungal strains compared to the clinical drug fluconazole. This iterative process of synthesis and testing is a hallmark of SAR studies.
In a series of pyrimidine-4-carboxamides, SAR exploration revealed that modifications at different positions (R1, R2, and R3) on the scaffold had distinct impacts on inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). For example, small, polar, and flexible groups were preferred at the R3 position, while bulky aromatic substituents at the R2 position were beneficial. The R1 amide was found to be critical, with N-methylation generally improving potency. These detailed SAR findings allow for the fine-tuning of molecules to achieve desired biological profiles.
Advanced Research Applications and Future Perspectives for 5 Phenylpyrimidine 2 Carboxylic Acid
Role in Drug Discovery and Development
The inherent properties of the pyrimidine (B1678525) ring, such as its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it a privileged scaffold in drug design. 5-Phenylpyrimidine-2-carboxylic acid, in particular, serves as a valuable starting point for the synthesis of compounds with potential therapeutic applications.
Design of Novel Therapeutic Agents
The this compound core has been instrumental in the design of various novel therapeutic agents. The phenyl and pyrimidine rings can be readily functionalized, allowing for the exploration of a vast chemical space to optimize biological activity.
One significant area of application is in the development of kinase inhibitors. For instance, derivatives of 5-trifluoromethylpyrimidine have been designed and synthesized as potent EGFR (Epidermal Growth Factor Receptor) inhibitors. nih.gov In these designs, the 5-trifluoromethyl-2-phenylpyrimidine moiety serves as the primary skeleton. nih.gov The rationale behind this approach is that the pyrimidine core can mimic the hinge-binding region of ATP in the kinase domain, while the phenyl group can be modified to interact with other key residues, thereby enhancing potency and selectivity.
Furthermore, phenyl-pyridine-2-carboxylic acid derivatives, which share structural similarities with this compound, have been identified as novel cell cycle inhibitors. nih.gov These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting the potential of this structural motif in oncology research. nih.gov The carboxylic acid group is often crucial for activity, as it can form key interactions with the target protein.
The following table summarizes the biological targets and potential therapeutic areas for derivatives based on the phenylpyrimidine scaffold:
| Biological Target | Therapeutic Area |
| EGFR Kinase | Cancer |
| Cell Cycle Proteins | Cancer |
| Antifungal Targets (e.g., CYP51) | Infectious Diseases |
Overcoming Drug Resistance Mechanisms
A significant challenge in modern medicine is the emergence of drug resistance. The development of novel agents that can circumvent these resistance mechanisms is of paramount importance. The adaptability of the this compound scaffold allows for the design of molecules that can be effective against resistant strains.
In the context of EGFR inhibitors, for example, acquired mutations can lead to resistance to existing therapies. nih.gov The design of new generations of inhibitors often involves modifying the core structure to accommodate these mutations. Research on 2-(phenylamino)pyrimidine derivatives has shown promise in targeting mutant EGFR cell lines, including those with the challenging T790M/C797S mutations. mdpi.com By strategically modifying the substituents on the phenyl and pyrimidine rings, it is possible to develop compounds that maintain their inhibitory activity against these resistant forms of the enzyme.
The general strategies to overcome drug resistance using pyrimidine-based inhibitors often involve:
Structural Modification: Altering the scaffold to fit into the mutated binding site.
Targeting Allosteric Sites: Designing molecules that bind to a different site on the protein, thereby avoiding resistance mutations in the primary binding pocket.
Hybrid Molecules: Combining the pyrimidine core with other pharmacophores to create dual-action agents that can tackle resistance through multiple mechanisms.
Application in Agrochemical Research
The pyrimidine core is not only prevalent in pharmaceuticals but also in the development of agrochemicals. The structural versatility of this compound makes it an attractive starting point for the synthesis of novel herbicides, insecticides, and fungicides.
Research into 2-phenylpyrimidine (B3000279) derivatives has led to the discovery of potent antifungal agents that target the CYP51 enzyme. nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 leads to the disruption of the cell membrane and ultimately, fungal cell death. The design of these antifungal agents often involves modifying the phenyl ring to enhance binding to the active site of the fungal CYP51 enzyme while minimizing interaction with the corresponding human enzyme to ensure selectivity.
Exploration of Metal Coordination Chemistry and Bioinorganic Applications
The carboxylic acid and nitrogen atoms of the pyrimidine ring in this compound make it an excellent ligand for coordinating with metal ions. This has opened up avenues for its use in metal coordination chemistry and the development of novel bioinorganic compounds with unique properties.
Coordination polymers constructed from ligands containing carboxylic acid and pyridine (B92270)/pyrimidine functionalities have been synthesized and characterized. For instance, 5-aminopyridine-2-carboxylic acid has been used to create coordination polymers with lanthanide and transition metals, exhibiting interesting properties such as luminescence and anticancer activity. nih.gov These studies suggest that this compound could similarly be employed to construct metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, sensing, and medicine. The phenyl group can further influence the packing and dimensionality of these coordination networks.
Strategies for Improving Selectivity and Efficacy
A key aspect of drug and agrochemical development is optimizing the selectivity and efficacy of lead compounds. For derivatives of this compound, several strategies can be employed:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl and pyrimidine rings and analysis of the resulting changes in biological activity can help identify key structural features responsible for potency and selectivity.
Computational Modeling: Molecular docking and other computational techniques can be used to predict how different derivatives will bind to their target proteins, guiding the design of more potent and selective compounds.
Introduction of Specific Functional Groups: The addition of specific functional groups, such as halogens or methoxy (B1213986) groups, to the phenyl ring can modulate the electronic properties and steric profile of the molecule, leading to improved interactions with the target.
Integration with High-Throughput Screening and Combinatorial Chemistry
The amenability of the this compound scaffold to chemical modification makes it well-suited for modern drug discovery approaches such as high-throughput screening (HTS) and combinatorial chemistry.
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. nih.gov Starting from this compound, diverse libraries of amides, esters, and other derivatives can be generated by reacting the carboxylic acid with a variety of amines, alcohols, and other reagents. nih.gov
These libraries can then be subjected to high-throughput screening, where thousands of compounds are rapidly tested for their biological activity against a specific target. thermofisher.com This approach significantly accelerates the discovery of new lead compounds. The integration of combinatorial synthesis and HTS provides a powerful platform for exploring the therapeutic potential of the this compound scaffold in an efficient and systematic manner.
Emerging Research Avenues and Untapped Potential in Chemical Biology
The unique structural features of this compound make it an attractive starting point for the design and synthesis of a new generation of chemical tools. Researchers are increasingly recognizing its potential to move beyond traditional therapeutic applications and into the realm of advanced chemical biology research.
Development of Novel Chemical Probes
The functional handles on the this compound scaffold, namely the carboxylic acid and the phenyl and pyrimidine rings, provide ample opportunities for the attachment of various reporter groups. This adaptability is crucial for the development of chemical probes designed to investigate biological processes with high precision.
Fluorescent Probes: By chemically linking a fluorophore to the this compound core, researchers can create probes to visualize and track the localization and dynamics of specific biological targets within living cells. The inherent ability of the pyrimidine scaffold to interact with biological molecules can guide the probe to its intended destination, while the fluorescent tag provides a means of detection. While specific examples for this exact molecule are still emerging, the principle has been widely applied to other heterocyclic scaffolds.
Photoaffinity Labels: The incorporation of a photoreactive group, such as a diazirine or an aryl azide, onto the this compound structure can generate powerful tools for target identification. Upon photoactivation, these labels can covalently bind to their interacting partners, allowing for the isolation and identification of previously unknown cellular targets of the parent molecule or its derivatives.
Biotinylated Derivatives for Target Identification: The carboxylic acid group of this compound is an ideal site for the attachment of a biotin (B1667282) tag. Biotin's high affinity for streptavidin can be exploited for the enrichment and subsequent identification of proteins that bind to the pyrimidine-based scaffold. This approach, known as affinity-based protein profiling, is a powerful method for elucidating the mechanism of action of bioactive compounds.
Application in Studying Biological Pathways
Beyond its use in creating probes, the this compound scaffold and its derivatives hold promise for dissecting the complexities of biological pathways.
Analogs for Mechanistic Studies: The synthesis of a series of analogs of this compound with systematic structural modifications allows for detailed structure-activity relationship (SAR) studies. By observing how these changes affect a particular biological outcome, researchers can gain insights into the specific molecular interactions that govern a biological process. For instance, derivatives of the related 2-phenylpyrimidine scaffold have been instrumental in understanding the inhibition of enzymes like phosphodiesterase 4 (PDE4) and CYP51. nih.govnih.gov
Modulators of Protein-Protein Interactions: The rigid, planar structure of the phenylpyrimidine core can serve as a scaffold to present functional groups in a specific three-dimensional orientation. This property can be leveraged to design molecules that disrupt or stabilize protein-protein interactions (PPIs), which are fundamental to many cellular signaling pathways. The development of such modulators can provide invaluable tools for studying the roles of specific PPIs in health and disease.
Scaffold for Combinatorial Libraries: The synthetic tractability of this compound makes it an excellent candidate for the construction of combinatorial libraries. By systematically introducing a wide variety of chemical building blocks at different positions on the scaffold, large and diverse collections of compounds can be generated. These libraries can then be screened in high-throughput assays to identify novel modulators of specific biological pathways or targets. nih.gov This approach accelerates the discovery of new chemical tools for biological research.
The following table provides an overview of the potential applications of this compound derivatives in chemical biology:
| Application Area | Derivative Type | Research Goal |
| Chemical Probes | Fluorescently Labeled | Visualization of target localization and dynamics |
| Photoaffinity Labeled | Covalent capture and identification of binding partners | |
| Biotinylated | Affinity-based purification and identification of targets | |
| Pathway Studies | Structural Analogs | Elucidation of structure-activity relationships |
| PPI Modulators | Investigation of the roles of specific protein interactions | |
| Combinatorial Libraries | High-throughput screening for novel biological modulators |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-phenylpyrimidine-2-carboxylic acid, and how can purity be ensured?
- Methodology : The synthesis typically involves condensation reactions between phenyl-containing precursors and pyrimidine intermediates, followed by cyclization. For example, analogous methods for related compounds (e.g., 2-phenylpyrimidine-5-carboxylic acid) use palladium or copper catalysts in solvents like dimethylformamide (DMF) under reflux conditions . Purification is achieved via recrystallization or column chromatography. Purity (>97%) can be verified using HPLC, and melting point analysis (e.g., 282–284°C for structurally similar compounds) serves as a key physical identifier .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy (¹H/¹³C) confirms structural integrity and regiochemistry.
- X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, leveraging databases like the Cambridge Structural Database (CSD), which contains 123 entries for carboxylic acid-aminopyrimidine synthons .
- HPLC with UV detection ensures purity, while mass spectrometry (ESI-TOF) validates molecular weight .
Advanced Research Questions
Q. How can computational methods aid in understanding the supramolecular assembly of this compound?
- Methodology : Density Functional Theory (DFT) calculations predict intermolecular interactions (e.g., π-π stacking, hydrogen bonding) between the pyrimidine ring and carboxylic acid group. Comparative analysis with CSD data (e.g., furan tetracarboxylate-2-aminopyrimidinium salt structures) identifies preferred synthons . Challenges include modeling solvent effects and polymorphism, which require molecular dynamics simulations .
Q. What strategies optimize synthetic yields of this compound derivatives?
- Methodology :
- Catalyst screening : Palladium-based catalysts improve cyclization efficiency in fused pyrimidine systems, while copper(I) iodide enhances Ullmann-type couplings for aryl substitutions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) increase reaction rates but may require post-synthesis purification to remove residual solvents .
- Reaction monitoring : In-situ FTIR tracks intermediate formation, minimizing side products .
Q. How does pH influence the stability and degradation pathways of this compound?
- Methodology : Accelerated stability studies under varying pH (1–13) and temperatures (25–60°C) identify degradation products. LC-MS detects decarboxylation or ring-opening byproducts. For example, acidic conditions may protonate the pyrimidine nitrogen, leading to hydrolysis, while alkaline conditions favor carboxylate salt formation .
Q. What methodologies enable the synthesis of bioisosteric analogs of this compound?
- Methodology : Substituent modification (e.g., replacing phenyl with thienyl or imidazo groups) follows established protocols for fused heterocycles. For instance, benzo-fused derivatives are synthesized via Pd-catalyzed cross-coupling, followed by oxidation of methyl groups to carboxylic acids . Computational docking studies guide rational design to maintain target binding affinity .
Q. How can crystallographic data resolve contradictions in reported solubility profiles of this compound?
- Methodology : Comparative analysis of polymorphs (e.g., anhydrous vs. hydrate forms) via X-ray diffraction explains discrepancies in solubility. For example, hydrate forms may exhibit higher aqueous solubility due to lattice water channels . Solubility parameters (Hansen solubility spheres) are calculated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
